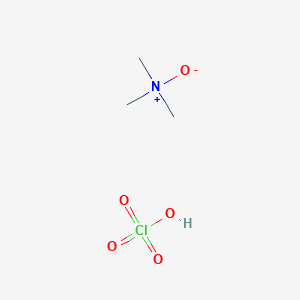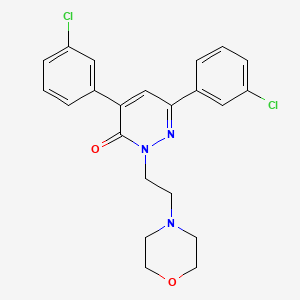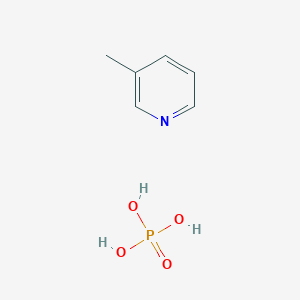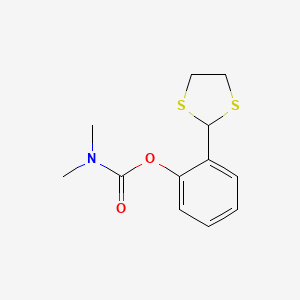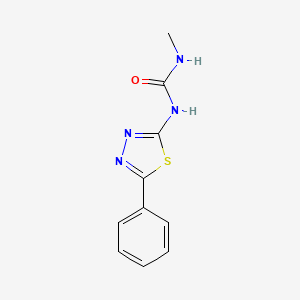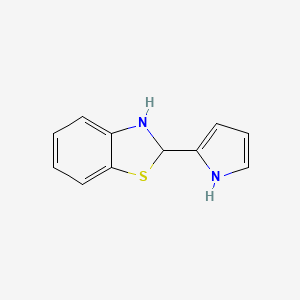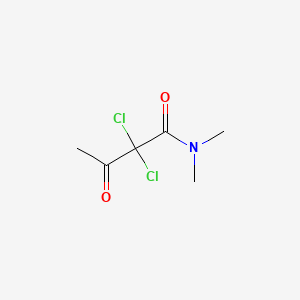
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide is an organic compound with the molecular formula C6H9Cl2NO2. It is a derivative of acetoacetamide, characterized by the presence of two chlorine atoms and a dimethyl group. This compound is primarily used in various chemical syntheses and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N,N-dimethyl-3-oxobutyramide typically involves the chlorination of N,N-dimethylacetoacetamide. The process begins with the reaction of N,N-dimethylacetoacetamide with chlorine gas in the presence of a suitable solvent like chloroform. The reaction is carried out at low temperatures (0°C to 5°C) to ensure controlled chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced chlorination techniques and continuous flow reactors ensures efficient production .
化学反应分析
Types of Reactions
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetoacetamides, while reduction reactions can produce N,N-dimethyl-3-hydroxybutyramide .
科学研究应用
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Dichloro-N,N-dimethyl-3-oxobutyramide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of biomolecules, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- N,N-Dimethylacetoacetamide
- N,N-Diethylacetoacetamide
- 2,3-Dichloro-N,N-dimethylaniline
Uniqueness
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and chemical properties. This makes it distinct from other acetoacetamide derivatives, providing unique opportunities for its use in various chemical syntheses and industrial applications .
属性
CAS 编号 |
22543-26-6 |
|---|---|
分子式 |
C6H9Cl2NO2 |
分子量 |
198.04 g/mol |
IUPAC 名称 |
2,2-dichloro-N,N-dimethyl-3-oxobutanamide |
InChI |
InChI=1S/C6H9Cl2NO2/c1-4(10)6(7,8)5(11)9(2)3/h1-3H3 |
InChI 键 |
VZYZILNMQDUERW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)N(C)C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


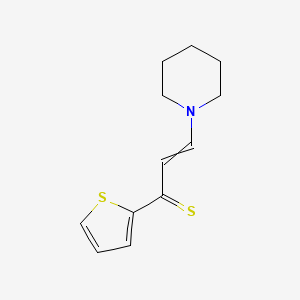
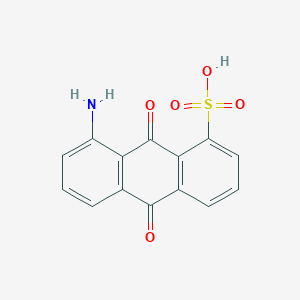
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)

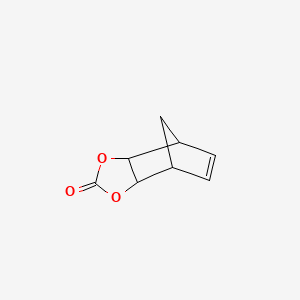
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
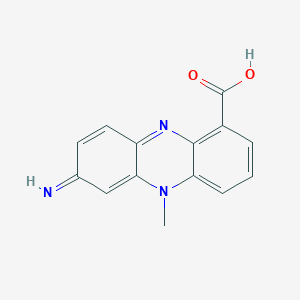
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
